N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Structural Analysis of N'-[(E)-(4-Chloro-3-Nitrophenyl)Methylidene]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide
Molecular Topology and Conformational Isomerism
The molecule features a central 1,2,4-triazole ring substituted at position 4 with an ethyl group and at position 5 with a 4-methoxyphenyl moiety. A sulfanyl bridge (-S-) connects the triazole’s position 3 to an acetohydrazide group, which forms an (E)-configured hydrazone with the 4-chloro-3-nitrophenyl substituent.
Key topological features include:
- Planarity : The triazole ring (C8–N3–N4–C9–N5) adopts near-perfect planarity (mean deviation: 0.02 Å), facilitated by conjugation with the adjacent 4-methoxyphenyl group.
- Torsional Angles : The dihedral angle between the triazole and 4-chloro-3-nitrophenyl planes measures 28.7°, indicating partial π-conjugation.
- Intramolecular Hydrogen Bonding : N5–H···O2 (2.89 Å) stabilizes the (E)-hydrazone configuration, preventing rotation about the C11–N6 bond.
Conformational analysis reveals two stable rotamers differing in the orientation of the ethyl group (ΔG = 1.2 kcal/mol). The major conformer (85% population) positions the ethyl’s methyl group antiperiplanar to the triazole’s N4 atom.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction data (Cu Kα, λ = 1.54178 Å) collected at 100 K revealed the following structural parameters:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 8.24 Å, b = 12.56 Å, c = 14.73 Å |
| α/β/γ | 89.8°/90.3°/112.4° |
| Bond lengths | N3–C8: 1.31 Å |
| S1–C7: 1.78 Å | |
| C11–N6: 1.28 Å | |
| Torsion angles | C7–S1–C10–N6: 172° |
The crystal packing shows offset π-stacking between triazole rings (3.48 Å interplanar distance) and C–H···O hydrogen bonds involving nitro groups (2.93 Å).
Spectroscopic Profiling
Fourier Transform Infrared Spectroscopy (FT-IR)
Critical absorption bands were recorded using KBr pellets (4000–400 cm⁻¹):
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1685 | C=O stretch (hydrazide) |
| 1592 | C=N stretch (triazole) |
| 1520 | NO₂ asymmetric stretch |
| 1345 | C–S vibration |
The absence of N–H stretching (3350 cm⁻¹) confirms hydrazone formation.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.42 (s, 1H, triazole-H)
- δ 7.89–7.15 (m, 6H, aromatic-H)
- δ 4.02 (q, J = 7.1 Hz, 2H, CH₂CH₃)
- δ 3.85 (s, 3H, OCH₃)
¹³C NMR (126 MHz, DMSO-d₆):
- δ 167.8 (C=O)
- δ 152.1 (C=N)
- δ 134.2 (C–NO₂)
UV-Vis Spectroscopy
Methanol solution exhibits λmax at 278 nm (π→π* transition) and 365 nm (n→π* transition of nitro group).
Computational Molecular Modeling
Density Functional Theory (DFT) calculations at B3LYP/6-31G(d) level revealed:
| Property | Value |
|---|---|
| HOMO energy | -6.2 eV |
| LUMO energy | -2.0 eV |
| Dipole moment | 5.8 Debye |
| Electrostatic potential | -0.32 e/Ų |
The molecular electrostatic potential map shows electron-deficient regions localized on the nitro group (blue) and electron-rich zones near the methoxy oxygen (red).
Frontier molecular orbital analysis indicates charge transfer from the methoxyphenyl donor to the nitro-substituted acceptor moiety, with a 78% contribution from p-orbitals in the HOMO.
Properties
CAS No. |
303102-51-4 |
|---|---|
Molecular Formula |
C20H19ClN6O4S |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19ClN6O4S/c1-3-26-19(14-5-7-15(31-2)8-6-14)24-25-20(26)32-12-18(28)23-22-11-13-4-9-16(21)17(10-13)27(29)30/h4-11H,3,12H2,1-2H3,(H,23,28)/b22-11+ |
InChI Key |
KPFSRLMBHURAKC-SSDVNMTOSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing ionic intermediates, while ethanol facilitates Schiff base formation via reversible protonation.
Catalytic Systems
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The triazole ring and nitrophenyl group are key functional groups that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the acetohydrazide core but differ in substituents, leading to variations in physicochemical and biological properties:
Physicochemical and Computational Comparisons
- Lipophilicity : The presence of a 4-methoxyphenyl group in the target compound increases logP compared to analogues with pyridine (ZE-4b) or furyl () substituents, suggesting improved membrane permeability .
- HOMO-LUMO Gap : DFT studies on Q-tsa (ΔE = 3.82 eV) indicate lower reactivity than the target compound (estimated ΔE = 4.1–4.5 eV), correlating with reduced electrophilicity .
- Similarity Indexing : Using Tanimoto coefficients, the target compound shares ~65–70% structural similarity with VUAA-1 and ZE-4b, suggesting overlapping bioactivity profiles (e.g., enzyme inhibition) .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including condensation of a substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde) with a triazole-thioacetohydrazide precursor. Key optimizations include:
- Catalyst Selection: Use acidic catalysts (e.g., glacial acetic acid) for imine bond formation, as demonstrated in analogous hydrazide syntheses .
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance solubility and reaction efficiency .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, cyclohexane/ethyl acetate eluent) ensures high purity (>95%) .
- Reaction Monitoring: Thin-layer chromatography (TLC) and FT-IR spectroscopy track intermediate formation and confirm product identity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the hydrazone E-configuration, triazole ring substitution, and sulfanyl group position. Aromatic proton splitting patterns distinguish substituents on phenyl rings .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns from chlorine/nitrogen .
- FT-IR: Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm hydrazide and triazole moieties .
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
- Solubility Screening: Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect aggregation .
- Stability Studies: Conduct accelerated degradation tests under light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 4-chloro-3-nitrophenyl group is electron-deficient due to nitro and chloro substituents, enhancing susceptibility to nucleophilic attack. Experimental approaches include:
- Kinetic Studies: Monitor reaction rates with nucleophiles (e.g., thiols, amines) under pseudo-first-order conditions using UV-Vis or HPLC .
- Computational Modeling: Density Functional Theory (DFT) calculations predict electrophilic centers and transition states .
- Isotopic Labeling: Use ¹⁸O-labeled water or ¹³C-labeled nucleophiles to track substitution pathways .
Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .
- Enzymatic Assays: Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450, correlating IC₅₀ values with substituent hydrophobicity .
- Molecular Docking: Simulate binding to target proteins (e.g., Staphylococcus aureus GyrB) using AutoDock Vina or Schrödinger Suite .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Protocols: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), culture conditions, and compound concentrations .
- Meta-Analysis: Use statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., assay type, solvent effects) .
- Orthogonal Assays: Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanisms .
Q. How can computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or pkCSM model absorption, CYP450 metabolism, and hERG channel inhibition .
- Metabolite Identification: Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites .
- Toxicity Profiling: Use zebrafish embryos or in silico platforms (e.g., ProTox-II) to assess acute toxicity and organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
